(3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol
Description
Properties
IUPAC Name |
(3,5-difluorophenyl)-(5-methylfuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c1-7-2-3-11(16-7)12(15)8-4-9(13)6-10(14)5-8/h2-6,12,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKASIZBXVLBBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methylfuran Precursor
The 5-methylfuran moiety is typically synthesized from furfural via methylation. In a representative procedure, furfural undergoes methylation using methyl iodide in the presence of a strong base such as sodium hydride, yielding 5-methylfurfural. Subsequent reduction of the aldehyde group to a methanol functionality is achieved via sodium borohydride in ethanol at 0–5°C, producing 5-methylfuran-2-yl-methanol. This intermediate is critical for subsequent coupling reactions.
Formation of the Difluorophenyl Group
The difluorophenyl group is introduced through halogenation and fluorination steps. For example, phenylmagnesium bromide is treated with 3,5-difluorobenzaldehyde in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by quenching with ammonium chloride to yield (3,5-difluorophenyl)methanol. Alternative routes employ electrophilic fluorination using Selectfluor® in acetonitrile, though this method requires careful temperature control to avoid over-fluorination.
Coupling via Grignard Reagent
The final coupling of the 5-methylfuran and difluorophenyl groups is achieved through a Grignard reaction. A solution of (3,5-difluorophenyl)magnesium bromide in THF is added dropwise to 5-methylfuran-2-carbaldehyde at −10°C, followed by stirring at room temperature for 12 hours. The crude product is extracted with ethyl acetate, dried over sodium sulfate, and purified via column chromatography (hexane:ethyl acetate, 4:1) to isolate the target compound in 65–72% yield.
Friedel-Crafts Alkylation Method
Electrophilic Substitution Mechanism
Friedel-Crafts alkylation offers an alternative route for attaching the difluorophenyl group to the furan ring. In a patented procedure, 5-methylfuran-2-yl-methanol is reacted with 3,5-difluorobenzyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds in dichloromethane at 25°C for 6 hours, achieving a 58% yield after purification.
Catalyst and Solvent Optimization
The choice of catalyst and solvent significantly impacts yield. Comparative studies show that using FeCl₃ instead of AlCl₃ reduces side reactions, increasing the yield to 67%. Polar aprotic solvents such as dimethylformamide (DMF) further enhance reactivity by stabilizing the transition state, though they complicate post-reaction purification.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling Details
Palladium-catalyzed cross-coupling enables precise bond formation between aromatic rings. A Suzuki-Miyaura reaction between 5-methylfuran-2-yl-boronic acid and 3,5-difluorophenyl iodide is conducted using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a toluene-water biphasic system. The reaction achieves 70% yield after refluxing at 110°C for 8 hours.
Ligand and Base Selection
Ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) improve catalytic efficiency, reducing reaction time to 4 hours. The use of cesium carbonate instead of potassium carbonate enhances solubility, particularly in non-polar solvents.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography remains the standard for purifying (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol. A gradient elution of hexane:ethyl acetate (9:1 to 4:1) effectively separates the product from unreacted starting materials and by-products.
Distillation and Recrystallization
High-purity product (>98%) is obtained via vacuum distillation (92–96°C at 0.2–0.5 mmHg). Alternatively, recrystallization from isopropyl ether yields crystalline material suitable for X-ray diffraction analysis.
Comparative Analysis of Synthetic Routes
The Grignard method offers superior selectivity, while the Suzuki-Miyaura route is preferable for functionalized substrates. Friedel-Crafts alkylation balances cost and efficiency for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced, such as methoxy or tert-butyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing difluorophenyl and furan moieties exhibit promising anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways. The difluorophenyl group enhances lipophilicity, potentially improving bioavailability and efficacy against various cancer types.
Case Study : A study investigated the effects of difluorinated compounds on breast cancer cell lines, revealing significant cytotoxicity and induction of apoptosis, suggesting that (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol may serve as a lead compound for further development in anticancer therapies.
Synthetic Organic Chemistry Applications
2. Synthetic Intermediates
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in constructing diverse chemical entities.
Material Science Applications
3. Polymer Chemistry
The unique properties of (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol suggest potential applications in polymer science. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties due to the strong interactions provided by the difluorophenyl group.
Case Study : Research has demonstrated that incorporating difluorinated compounds into polycarbonate matrices significantly improves thermal degradation temperatures and mechanical strength compared to standard polycarbonates.
Mechanism of Action
The mechanism of action of (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure combines a 3,5-difluorophenyl group with a 5-methylfuran-2-yl methanol moiety. Key analogs for comparison include:
3,5-Difluorobenzyl alcohol (C₇H₆F₂O): A simpler derivative with a benzyl alcohol group .
2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid (C₈H₄F₄O₂): Features a difluoroacetic acid substituent .
5-(3,5-Difluorophenyl)-2-methoxyphenol (C₁₃H₁₀F₂O₂): Contains a methoxyphenol group .
TRANS-2-(3,5-Difluorophenyl)cyclopropan-1-amine (C₉H₉F₂N): Includes a cyclopropane-amine substituent .
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Available data from analogs suggest trends in solubility, stability, and molecular weight:
Table 2: Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
- Solubility: The target compound’s furan and alcohol groups may enhance solubility in polar organic solvents (e.g., methanol, ethanol), similar to 2-(3,5-difluorophenyl)-2,2-difluoroacetic acid .
- Stability: Unlike the acid derivative (decomposition in strong acid/base), the methanol group in the target compound likely confers moderate stability under neutral conditions .
- Molecular Weight : The furan and methyl groups increase molecular weight compared to simpler analogs like 3,5-difluorobenzyl alcohol.
Biological Activity
(3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol is an organic compound with a complex structure that includes both a difluorophenyl group and a methylfuran moiety. This unique combination positions it as a candidate for various biological applications, particularly in the fields of pharmaceuticals and agricultural chemicals. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
1. Structural Overview
The molecular formula of (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol is C₁₂H₁₀F₂O₂. The presence of fluorine atoms and a furan ring contributes to its reactivity and biological properties. The structural uniqueness is highlighted in the following comparison table:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol | Difluorophenyl and methylfuran groups | Potential for diverse biological activities |
| (3,5-Dichlorophenyl)(5-methylfuran-2-yl)methanol | Chlorine instead of fluorine | Different biological activity profiles |
| 5-Methylfurfuryl Alcohol | Lacks fluorinated phenyl group | Simpler structure; different reactivity |
| (2,5-Difluorophenyl)(furan-2-yl)methanol | Different positioning of fluorine atoms | Variability in binding properties |
The biological activity of (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can alter enzyme activity or receptor binding, leading to various biological effects. The exact pathways remain under investigation but are likely influenced by the compound's structural characteristics.
3.2 Antimicrobial Properties
Antimicrobial activity has been observed in similar furan-containing compounds. These compounds often demonstrate effectiveness against both bacterial and fungal strains by disrupting cell wall integrity or inhibiting essential metabolic pathways . The unique difluorophenyl moiety may enhance this activity by improving binding affinity to microbial targets.
4. Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol:
- Study on Phytochemicals : Research on phytochemicals including derivatives of furan demonstrated significant antimicrobial effects against strains like E. coli and S. aureus. The mechanisms included disruption of cell walls and interference with metabolic functions .
- Anticancer Research : Investigations into the anticancer potential of furan derivatives showed that they could induce cytotoxicity in human cancer cell lines through various pathways including autophagy and apoptosis signaling .
5. Conclusion
The compound (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol presents a promising avenue for further research due to its unique structural features and potential biological activities. While direct studies are still emerging, existing literature on analogous compounds suggests significant anticancer and antimicrobial properties that warrant further exploration.
Future research should focus on detailed mechanistic studies to elucidate the specific pathways influenced by this compound, as well as in vivo studies to assess its therapeutic potential comprehensively.
Q & A
Q. What are the recommended synthetic routes for (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a two-step process:
Aldol Condensation : React 3,5-difluorobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base (e.g., NaOH) to form the α,β-unsaturated ketone intermediate.
Reduction : Use sodium borohydride (NaBH₄) in methanol at 0–25°C to reduce the ketone to the secondary alcohol. Purification via recrystallization (e.g., using ethanol/water) yields the final product .
- Critical Parameters : Excess NaBH₄ (>1.5 eq.) improves yield (70–85%), while lower equivalents lead to unreacted ketone. Temperature control during reduction minimizes side reactions.
Q. How can the structural integrity of (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol be validated post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) confirms bond lengths and angles, particularly the dihedral angle between the difluorophenyl and furan rings .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Key signals include the furan methyl group (δ ~2.3 ppm) and the methine proton (δ ~5.8 ppm, split due to coupling with fluorine) .
- FT-IR : Hydroxyl stretch at ~3350 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹ .
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological activity of (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with bacterial RNA polymerase (PDB ID: 6ALF). The difluorophenyl group shows π-π stacking with Phe⁷⁷³, while the furan methanol hydrogen-bonds to Asp³⁸⁹, suggesting antimicrobial potential .
- QSAR Modeling : Train a model using descriptors like logP (predicted: 2.8) and molar refractivity (MR: 45.2) to correlate substituent effects (e.g., fluorine vs. chlorine) with activity .
Q. How do structural modifications (e.g., fluorine substitution) impact the compound’s reactivity and bioactivity?
- Methodological Answer :
- Comparative Analysis :
| Substituent | logP | IC₅₀ (Antimicrobial, μM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| 3,5-Difluoro | 2.8 | 12.5 ± 1.2 | -8.9 |
| 3,4-Dichloro (Analog) | 3.4 | 8.7 ± 0.9 | -9.5 |
| 3-Methoxy (Control) | 1.9 | >50 | -6.2 |
- Key Insight : Fluorine’s electronegativity enhances membrane permeability (lower logP vs. chlorine) but reduces target affinity compared to bulkier halogens .
Q. What experimental and computational approaches resolve contradictions in reported biological activities?
- Methodological Answer :
- Case Study : Discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition vs. no effect in murine models):
In Vitro/In Vivo Correlation : Test compound stability in plasma (LC-MS) to rule out rapid degradation .
Metabolite Profiling : Identify hydroxylated metabolites via HPLC-MS, which may exhibit divergent activities .
- Statistical Validation : Use ANOVA (p < 0.05) to assess batch-to-batch variability in biological assays .
Data-Driven Research Design
Q. How can crystallographic data (e.g., SHELX-refined structures) guide the optimization of this compound for target-specific applications?
- Methodological Answer :
- Torsion Angle Analysis : A dihedral angle >30° between the aryl and furan rings reduces steric hindrance, improving binding to hydrophobic enzyme pockets .
- Fragment-Based Design : Replace the 5-methylfuran with a thiophene moiety (isosteric substitution) to enhance π-stacking without altering synthetic feasibility .
Q. What mechanistic insights explain the compound’s dual antimicrobial and anti-inflammatory activities?
- Methodological Answer :
- Transcriptomics : RNA-seq of S. aureus-treated macrophages shows downregulation of NF-κB and IL-6 pathways, linking bacterial inhibition to immune modulation .
- ROS Scavenging Assays : The compound reduces H₂O₂ levels by 40% (ABTS assay), suggesting antioxidant contributions to anti-inflammatory effects .
Methodological Challenges
Q. What strategies mitigate challenges in purifying (3,5-Difluorophenyl)(5-methylfuran-2-yl)methanol due to its polar hydroxyl group?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with 0.1% TFA to improve peak resolution .
- Derivatization : Protect the hydroxyl group as a TMS ether (using BSTFA) during flash chromatography, then deprotect with mild acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
